molecular formula C13H8N2O5 B5744802 2-(furan-2-ylmethyl)-5-nitro-1H-isoindole-1,3(2H)-dione

2-(furan-2-ylmethyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B5744802
M. Wt: 272.21 g/mol
InChI Key: FSOUAXLJFJRBNA-UHFFFAOYSA-N
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Description

2-(furan-2-ylmethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both furan and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the reaction of furan derivatives with isoindole precursors. One common method involves the use of 2-furoic acid and nitro-substituted isoindole derivatives under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/tosylate) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-ylmethyl)-5-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(furan-2-ylmethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The furan ring can also participate in various biochemical pathways, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-ylmethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to the combination of the furan and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(furan-2-ylmethyl)-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-12-10-4-3-8(15(18)19)6-11(10)13(17)14(12)7-9-2-1-5-20-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOUAXLJFJRBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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